molecular formula C11H16ClNO2 B1600820 DL-Homophenylalanine methyl ester hydrochloride CAS No. 85808-33-9

DL-Homophenylalanine methyl ester hydrochloride

Cat. No.: B1600820
CAS No.: 85808-33-9
M. Wt: 229.7 g/mol
InChI Key: PZKOPSSMUBBHMM-UHFFFAOYSA-N
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Description

DL-Homophenylalanine methyl ester hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO2 and its molecular weight is 229.7 g/mol. The purity is usually 95%.
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Mechanism of Action

DL-Homophenylalanine methyl ester hydrochloride, also known as H-DL-HoPhe-OMe.HCl, is a unique compound with a variety of potential applications.

Target of Action

It is commonly used in peptide synthesis , suggesting that it may interact with various proteins or enzymes involved in this process.

Mode of Action

As a compound used in peptide synthesis , it likely interacts with its targets to facilitate the formation of peptide bonds.

Biochemical Pathways

Given its role in peptide synthesis , it may influence the pathways involved in protein production and modification.

Result of Action

As a compound used in peptide synthesis , it likely contributes to the production of specific peptides, which can have various effects depending on their structure and function.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, storage conditions can affect its stability . .

Properties

IUPAC Name

methyl 2-amino-4-phenylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZKOPSSMUBBHMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00516499
Record name Methyl 2-amino-4-phenylbutanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00516499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85808-33-9
Record name Methyl 2-amino-4-phenylbutanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00516499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dlα-amino-δ-phenylbutyric acid, prepared through amidoalkylation of styrene with methyl- -methoxyhippurate, according to Ben-Ishai et al (4.1 g, 0.018M) was dissolved in dry methanol, cooled in ice bath. Freshly distilled thionyl chloride (14.7 g, 0.12M) was added during 15 min. the ice bath was removed and the reaction mixture was left at room temp. for 3 days. Dry ether (400 ml) was added and the resulting hydrochloride ester precipitated (3.7 g, 88%) m.p. 153°-4°, lit. [D. Ben-Ishai, R. Moshenberg and J. Altman, Tetrahedron 33, 1533 (1977)] 150°-152°.
[Compound]
Name
Dlα-amino-δ-phenylbutyric acid
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methyl- -methoxyhippurate
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14.7 g
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Name
ice
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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